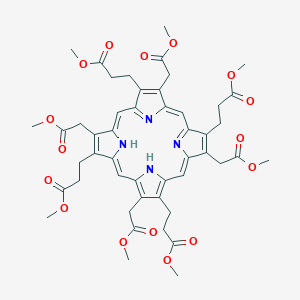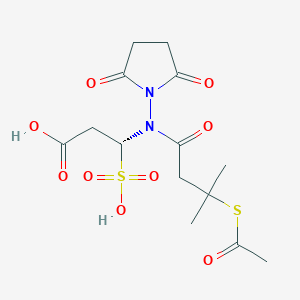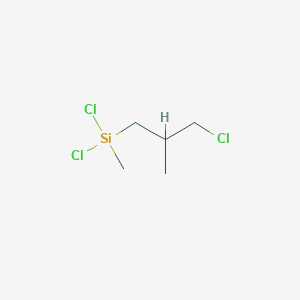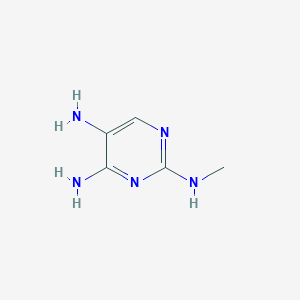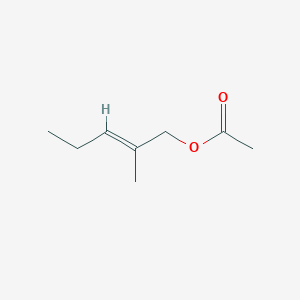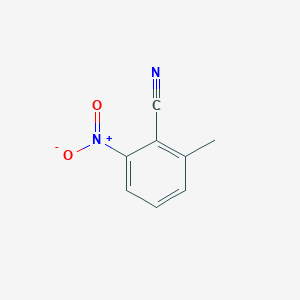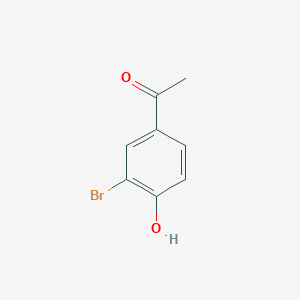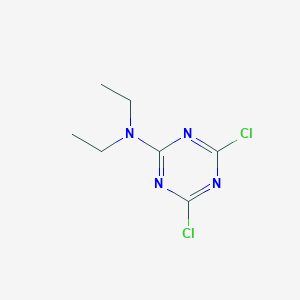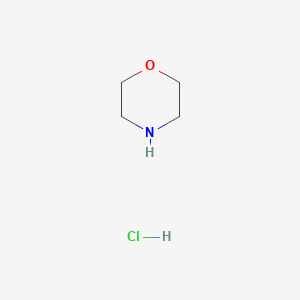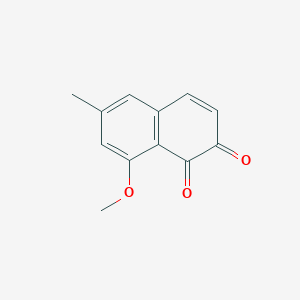![molecular formula C14H10F3NO B157290 N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-24-8](/img/structure/B157290.png)
N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its lipophilic nature and ability to influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as N-(pyridin-2-ylmethyl)benzamides has been reported using cobalt-catalyzed carbonylative synthesis with benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate . Although the specific synthesis of N-[3-(trifluoromethyl)phenyl]benzamide is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . Similarly, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings depending on the substituents .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be explored through their participation in various chemical reactions. For instance, N-halogeno compounds like perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] have been used as electrophilic fluorinating agents, which could potentially react with benzamide derivatives to introduce fluorine atoms . The specific chemical reactions involving N-[3-(trifluoromethyl)phenyl]benzamide are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the occurrence of polymorphism has been observed in trifluoromethyl substituted benzanilides, which can affect their melting points and solid-to-solid phase transitions . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives can be calculated using DFT, providing insights into their chemical reactivity .
Relevant Case Studies
Case studies involving benzamide derivatives often focus on their potential pharmacological activities. For instance, N-(3-hydroxyphenyl)benzamide and its derivatives have been synthesized and subjected to enzyme inhibition activity against various enzymes, highlighting their potential as bioactive molecules . The crystal structure, spectroscopic characterization, and mass spectrometry of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have also been reported, providing a comprehensive understanding of its properties .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been explored, revealing significant insights into their molecular configurations. In a study by Suchetan et al. (2016), the dihedral angles between benzene rings in different benzamide derivatives were reported, contributing to the understanding of their structural properties (Suchetan et al., 2016).
Polymorphism and Thermal Studies
Polymorphism in trifluoromethyl substituted benzanilide, including N-[3-(trifluoromethyl)phenyl]benzamide, was quantitatively investigated by Panini et al. (2016). This study highlighted the occurrence of concomitant dimorphism, providing insights into the thermal behavior and crystal packing of these compounds (Panini et al., 2016).
Antiplasmodial Activity
Research by Hermann et al. (2021) on N-acylated furazan-3-amines, including derivatives of N-[3-(trifluoromethyl)phenyl]benzamide, identified their activity against Plasmodium falciparum strains. This study revealed important structure-activity relationships and indicated potential antiplasmodial applications (Hermann et al., 2021).
Synthesis and Biological Activity
Studies on the synthesis and biological activity of benzamide derivatives, including N-[3-(trifluoromethyl)phenyl]benzamide, have been conducted. Ighilahriz-Boubchir et al. (2017) reported the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Ighilahriz-Boubchir et al., 2017).
Antimicrobial and Antiproliferative Properties
Kumar et al. (2012) explored the antimicrobial and antiproliferative activities of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. This research contributes to the understanding of the therapeutic potential of benzamide derivatives in treating bacterial and fungal infections, as well as their use in cancer therapy (Kumar et al., 2012).
Polyamide Synthesis
Yokozawa et al. (2002) described the synthesis of poly(p-benzamide) with defined molecular weights, including derivatives of N-[3-(trifluoromethyl)phenyl]benzamide. This research is relevant for the development of advanced materials with specific molecular characteristics (Yokozawa et al., 2002).
Polyimides with Trifluoromethyl-Substituted Benzene
Liu et al. (2002) conducted research on the synthesis of polyimides using aromatic diamines substituted with a trifluoromethyl group, including N-[3-(trifluoromethyl)phenyl]benzamide. This study has implications for the production of polymers with enhanced solubility and thermal stability (Liu et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVOBUFCUKOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941073 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
1939-24-8 | |
| Record name | 1939-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

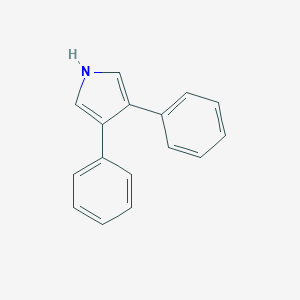
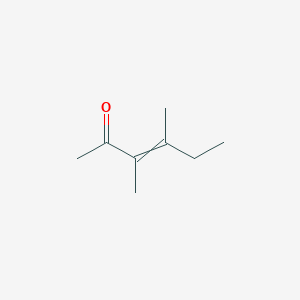
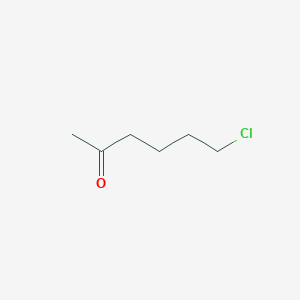
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
